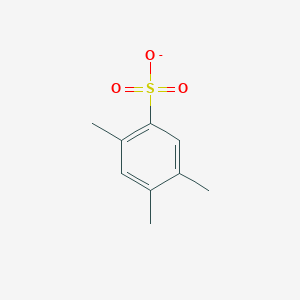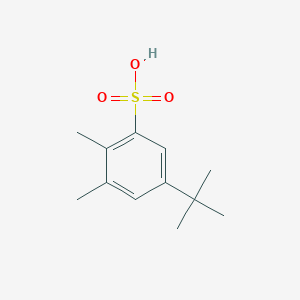![molecular formula C20H18N2O3S B280715 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide, also known as NSC-87877, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide is not fully understood, but it is believed to act as an inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in various cellular processes, including the regulation of glycogen synthesis and cell proliferation. Inhibition of this enzyme has been found to have various effects on cellular processes, including the induction of apoptosis and the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its potential use in cancer and neurodegenerative disease research, this compound has also been studied for its potential use in the treatment of diabetes and inflammation. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a versatile tool for researchers. However, like all compounds, this compound has limitations. For example, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for research involving 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide. One area of interest is its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas, such as diabetes and inflammation. Finally, future research may focus on the development of new compounds that are based on the structure of this compound, with the goal of improving its efficacy and reducing any potential limitations.
Métodos De Síntesis
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide involves the reaction of 1-methyl-1H-indole-2,3-dione with phenethylamine, followed by the addition of sulfuric acid and subsequent heating. This process results in the formation of a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has been found to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C20H18N2O3S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-methyl-2-oxo-N-(2-phenylethyl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O3S/c1-22-17-10-11-18(15-8-5-9-16(19(15)17)20(22)23)26(24,25)21-13-12-14-6-3-2-4-7-14/h2-11,21H,12-13H2,1H3 |
Clave InChI |
GRHVTUHAGLXFGL-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC=CC=C4)C=CC=C3C1=O |
SMILES canónico |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC=CC=C4)C=CC=C3C1=O |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)


![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)

